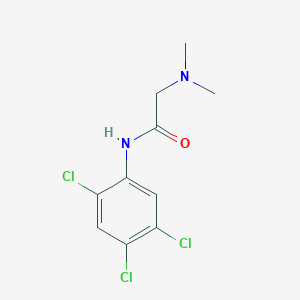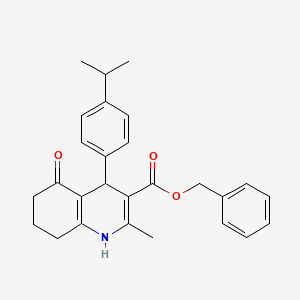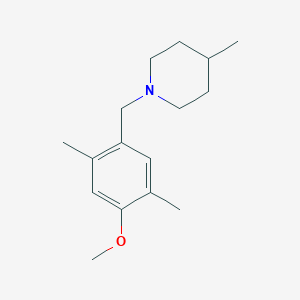![molecular formula C20H31N3O2 B5115233 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is a chemical compound that is commonly referred to as a piperidinecarboxamide. This chemical compound has gained significant attention in the scientific community due to its potential use in various scientific research applications.
作用机制
The mechanism of action of 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is not fully understood. However, studies have shown that this compound has a high affinity for the sigma-1 receptor. The sigma-1 receptor is a protein that is found in various regions of the brain and plays a crucial role in various neurological processes. It is believed that the binding of 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide to the sigma-1 receptor modulates the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various neurological processes such as memory, cognition, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various neurological processes such as memory, cognition, and mood regulation. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, which make it a potential candidate for the development of drugs for the treatment of pain and inflammation.
实验室实验的优点和局限性
The advantages of using 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide in lab experiments are its high affinity for the sigma-1 receptor and its potential use in the development of drugs for the treatment of neurological disorders and pain. However, the limitations of using this compound in lab experiments are its complex synthesis method and its potential toxicity.
未来方向
There are several future directions for the study of 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide. One of the most promising directions is the development of drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of pain and inflammation. Finally, studies are needed to investigate the potential toxicity of this compound and its safety profile in humans.
Conclusion:
In conclusion, 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various scientific research applications. This compound has a high affinity for the sigma-1 receptor and has potential use in the development of drugs for the treatment of neurological disorders and pain. However, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.
合成方法
The synthesis of 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is a complex process that involves several steps. The synthesis starts with the reaction of 3-methylbenzyl chloride with 2-(4-morpholinyl)ethylamine to form 1-(3-methylbenzyl)-N-(2-hydroxyethyl)-4-piperidinecarboxamide. This compound is then reacted with thionyl chloride to form 1-(3-methylbenzyl)-N-(2-chloroethyl)-4-piperidinecarboxamide. Finally, the compound is reacted with morpholine to form the desired product, 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide.
科学研究应用
1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various neurological processes such as memory, cognition, and mood regulation. This makes 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-17-3-2-4-18(15-17)16-23-8-5-19(6-9-23)20(24)21-7-10-22-11-13-25-14-12-22/h2-4,15,19H,5-14,16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOGKKBJRKHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5115164.png)

![7-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5115184.png)

![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)


![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)
